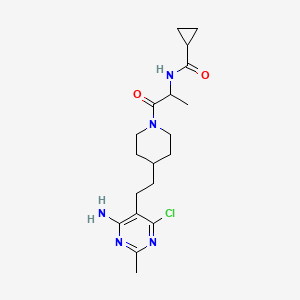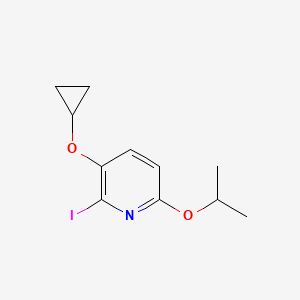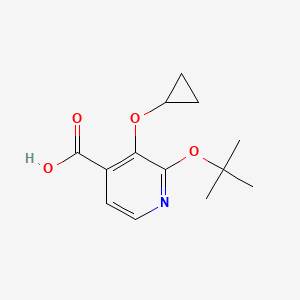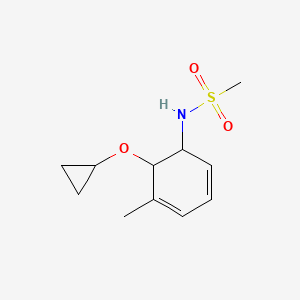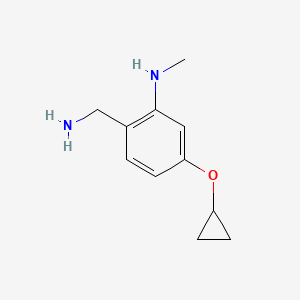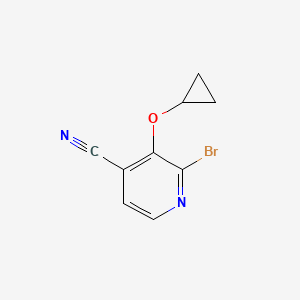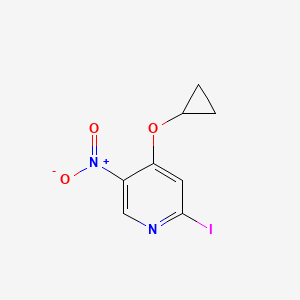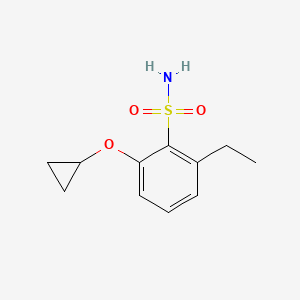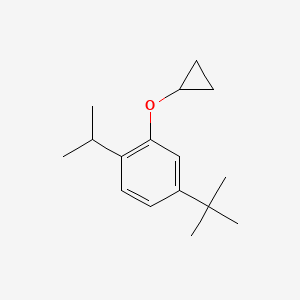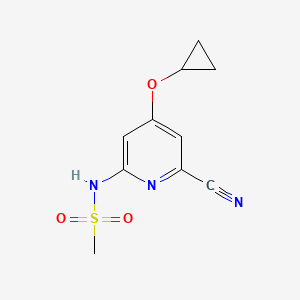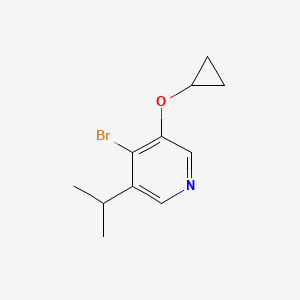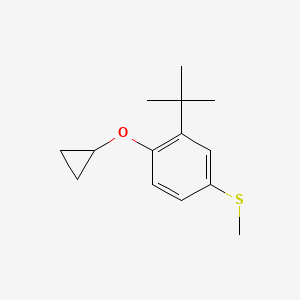
(3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20OS and a molecular weight of 236.37 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the cyclopropylation of phenols using potassium cyclopropyl trifluoroborate in the presence of a copper catalyst . This reaction typically employs Cu(OAc)2 and 1,10-phenanthroline as catalysts and uses 1 atm of O2 as the terminal oxidant. The reaction conditions are mild and operationally convenient, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
Scientific Research Applications
(3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4-(tert-butyl)-3-(cyclopropylmethoxy)phenyl)(methyl)sulfane
- (3-(tert-butyl)-4-propoxyphenyl)(methyl)sulfane
Uniqueness
(3-Tert-butyl-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of both a cyclopropoxy group and a methylsulfane group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H20OS |
|---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
2-tert-butyl-1-cyclopropyloxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-14(2,3)12-9-11(16-4)7-8-13(12)15-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
WZAMQKKBMTXGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


